molecular formula C16H22N2O4 B7092142 N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7092142
M. Wt: 306.36 g/mol
InChI Key: BVWOVFYXWVOIQN-UHFFFAOYSA-N
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Description

N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a carboxamide group, a 2,6-dihydroxyphenyl moiety, and a 2-methylpropyl group. Its unique structure suggests potential biological activity and utility in synthetic chemistry.

Properties

IUPAC Name

N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-10(2)8-18-9-11(6-15(18)21)16(22)17-7-12-13(19)4-3-5-14(12)20/h3-5,10-11,19-20H,6-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWOVFYXWVOIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NCC2=C(C=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 2,5-diketopiperazine, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using reagents like carbodiimides or acid chlorides.

    Attachment of the 2,6-Dihydroxyphenyl Moiety: This step involves the coupling of the dihydroxyphenyl group to the pyrrolidine ring, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Addition of the 2-Methylpropyl Group: The final step involves the alkylation of the pyrrolidine nitrogen with a 2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxylated pyrrolidine derivatives.

    Substitution: Formation of halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its unique structure might interact with biological targets in novel ways, offering therapeutic potential for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-dihydroxyphenyl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine derivatives and phenolic compounds.

    This compound: is unique due to the specific combination of functional groups and their spatial arrangement.

Uniqueness

The uniqueness of this compound lies in its potential to exhibit a wide range of chemical reactivity and biological activity due to its diverse functional groups. This makes it a valuable compound for further research and development in various scientific fields.

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